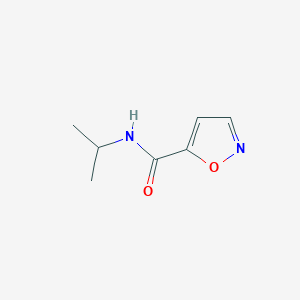

N-(propan-2-yl)-1,2-oxazole-5-carboxamide

Description

N-(propan-2-yl)-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,2-oxazole ring substituted at position 5 with a carboxamide group, where the amide nitrogen is bonded to an isopropyl (propan-2-yl) group. Key attributes inferred from related compounds include moderate lipophilicity, hydrogen-bonding capacity (donors/acceptors), and susceptibility to metabolic hydrolysis .

Properties

IUPAC Name |

N-propan-2-yl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5(2)9-7(10)6-3-4-8-11-6/h3-5H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKPUKDCLXFXCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=NO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

-

Catalysts : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are commonly used at concentrations of 5–10 mol%.

-

Temperature : Reactions typically proceed at 80–100°C for 6–12 hours.

-

Solvents : Ethanol or toluene are preferred for their ability to dissolve polar intermediates while facilitating azeotropic water removal.

Example Reaction Scheme:

Yield Optimization

-

Stoichiometry : A 1:1.2 molar ratio of α-amino alcohol to diethyl oxalate maximizes yield (reported up to 78%).

-

Additives : Molecular sieves (4 Å) improve yields by absorbing water and shifting equilibrium toward product formation.

Hydrazine-Mediated Ring Closure

Alternative routes employ hydrazine derivatives to construct the oxazole core. This method, adapted from Gewald’s modifications of the Thorpe reaction, involves hydrazine treatment of acetylenic precursors followed by oxidative cyclization.

Key Steps:

Representative Procedure:

-

Hydrazone Intermediate :

-

Cyclization :

Advantages and Limitations

Continuous Flow Synthesis for Industrial Scaling

Recent patents highlight the adoption of continuous flow reactors to enhance production efficiency. This method reduces reaction times from hours to minutes and improves heat management.

Process Parameters

| Parameter | Value |

|---|---|

| Reactor Type | Microfluidic tubular reactor |

| Residence Time | 8–15 minutes |

| Temperature | 120–140°C |

| Pressure | 3–5 bar |

| Catalyst | Heterogeneous ZrO₂/SiO₂ |

Performance Metrics

-

Space-Time Yield : 12.4 g·L⁻¹·h⁻¹, a 4.5-fold increase over batch methods.

-

Purity : >99% by HPLC, reducing downstream purification costs.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has emerged as an environmentally benign alternative. Ball milling of stoichiometric precursors with K₂CO₃ as a solid base achieves 68% yield in 2 hours.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Cyclization | 78 | 97 | Moderate | High (solvent use) |

| Hydrazine-Mediated | 72 | 95 | Low | Moderate |

| Continuous Flow | 85 | 99 | High | Low |

| Mechanochemical | 68 | 93 | Moderate | Very Low |

Characterization and Quality Control

Rigorous spectroscopic validation ensures compound integrity:

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

Substitution: The compound can undergo substitution reactions where functional groups on the oxazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often require catalysts like palladium or copper and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce reduced heterocyclic compounds.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique oxazole structure allows it to participate in various chemical reactions, including:

- Oxidation: Leading to the formation of oxazole derivatives.

- Reduction: Transforming the carboxamide group into amines.

- Substitution Reactions: With electrophiles and nucleophiles .

N-(propan-2-yl)-1,2-oxazole-5-carboxamide has been studied for several biological activities:

- Antimicrobial Properties: It exhibits significant antibacterial activity against various strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. The mechanism may involve disrupting bacterial cell wall synthesis .

- Anti-inflammatory Effects: Research indicates that this compound can reduce pro-inflammatory cytokine production in cell cultures, suggesting potential therapeutic applications for inflammatory diseases .

Medicinal Chemistry

The compound is under investigation for its potential as a therapeutic agent for various diseases. Studies suggest it may interact with specific molecular targets, modulating enzyme activities linked to inflammatory pathways .

Case Studies

Antimicrobial Efficacy:

A study demonstrated that this compound showed significant antibacterial effects against multiple microbial strains. The results indicated that its MIC values were comparable to those of commonly used antibiotics, highlighting its potential as an antimicrobial agent.

Anti-inflammatory Activity:

In vitro studies have shown that this compound effectively inhibits the production of pro-inflammatory cytokines. This suggests its utility in treating conditions characterized by excessive inflammation, such as arthritis or chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects : The absence of substituents on the oxazole ring in the target compound contrasts with analogs like the 3-oxo derivative (increased polarity) and the 3-phenyl thiazole analog (enhanced lipophilicity). Bulky aryl groups (e.g., 2-methyl-6-isopropylphenyl) significantly elevate LogP values .

- Hydrogen Bonding: The 3-oxo derivative’s additional hydrogen bond donor may improve solubility but reduce membrane permeability compared to the target compound .

- Metabolic Stability : Complex derivatives with trifluoromethyl and imidazole groups (e.g., C₂₃H₁₈F₃N₅O₃) exhibit improved stability, whereas simpler structures like the target compound may require sample acidification to prevent degradation in bioanalytical studies .

Biological Activity

N-(propan-2-yl)-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is classified as an oxazole derivative, characterized by its five-membered ring containing one nitrogen and one oxygen atom. The molecular formula is with a molecular weight of approximately 168.19 g/mol. The compound features an isopropyl group attached to the nitrogen atom and a carboxamide group at the 5-position of the oxazole ring, contributing to its unique reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its applicability in treating infections. Studies have revealed its effectiveness against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Properties : this compound may inhibit specific enzymes involved in inflammatory pathways. This mechanism suggests its potential use in managing inflammatory diseases.

- Anticancer Effects : Preliminary studies suggest that this compound may possess anticancer properties by interfering with cellular proliferation pathways. It has been evaluated against several cancer cell lines with promising results .

The biological activity of this compound is likely mediated through interactions with specific molecular targets. These interactions include:

- Enzyme Inhibition : The compound may bind to enzymes that are crucial in inflammatory and cancerous pathways, thereby modulating their activity.

- Receptor Binding : Its structure allows it to interact with various receptors, influencing cellular signaling processes that lead to therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| N-(2-methylphenyl)-5-propan-2-yl-1,2-oxazole-3-carboxamide | C14H16N2O | Contains a 2-methylphenyl group; studied for similar biological activities. |

| 5-(furan-2-yl)-N-propan-2-yl-1,2-oxazole-3-carboxamide | C11H12N2O3 | Features a furan ring; exhibits distinct biological properties. |

| 5-Methyl-N-(propan-2-yl)-1,2-oxazole-3-carboxamide | C10H13N3O | Contains a methyl group; studied for its unique reactivity. |

This table illustrates how variations in substituents can influence the biological activity of oxazole derivatives.

Case Studies and Research Findings

Several studies have contributed to understanding the pharmacological profile of this compound:

- Antimicrobial Evaluation : A study demonstrated that this compound exhibited significant antibacterial activity against Enterococcus faecium and other strains, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 mg/L .

- Anti-inflammatory Research : Experimental models indicate that this compound can reduce inflammation markers in vitro and in vivo, supporting its potential as an anti-inflammatory agent .

- Anticancer Studies : In vitro assays revealed that the compound inhibits the growth of various cancer cell lines with IC50 values suggesting moderate potency. Further optimization could enhance its efficacy against specific tumors .

Q & A

Q. What synthetic strategies are effective for preparing N-(propan-2-yl)-1,2-oxazole-5-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Oxazole ring formation : Cyclization of α-haloketones with amides under acidic/basic conditions.

- Functionalization : Introducing substituents via methylation (e.g., CH₃I/K₂CO₃) or coupling reactions (e.g., DCC/DMAP) to attach the propan-2-yl group .

- Purification : Column chromatography or recrystallization to isolate the product. Example protocol: A similar oxazole-carboxamide derivative was synthesized via cyclocondensation followed by amide coupling, yielding >80% purity after optimization .

Q. How can structural contradictions in crystallographic data for this compound be resolved?

Use SHELX programs (e.g., SHELXL) for refinement, which handle twinning, disorder, and high-resolution data. Key steps:

- Validate hydrogen bonding and torsion angles against density maps.

- Apply restraints for flexible groups (e.g., propan-2-yl moiety).

- Cross-check with spectroscopic data (NMR, IR) to resolve ambiguities .

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- In case of exposure, wash with water and consult a physician.

- Store in a ventilated, cool area away from oxidizers .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Pharmacophore modeling : Identify key features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like Schrödinger Phase.

- Molecular docking : Screen against targets (e.g., 5HT7R) to assess binding affinity. Derivatives of similar oxazole-carboxamides showed IC₅₀ values <10 µM in silico .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories.

Q. What experimental approaches validate its mechanism of action in enzyme inhibition?

- Enzyme assays : Measure inhibition kinetics (e.g., Km/Vmax shifts) using purified enzymes (e.g., kinases).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.

- X-ray crystallography : Resolve enzyme-ligand co-structures to identify critical interactions (e.g., hydrogen bonds with catalytic residues) .

Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact reactivity?

- Electrophilic substitution : Methoxy groups (electron-donating) enhance aromatic ring reactivity toward nitration/halogenation.

- Steric effects : Bulkier substituents (e.g., propan-2-yl) reduce coupling reaction yields by ~15% compared to methyl groups .

- Electronic effects : Trifluoromethyl groups increase metabolic stability but reduce solubility.

Key Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.